molecular formula C19H20N2 B1262310 Valparicine

Valparicine

Cat. No.: B1262310
M. Wt: 276.4 g/mol
InChI Key: KFXIUXCXSKTCNK-ZKHUDAJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valparicine is a natural product found in Kopsia arborea with data available.

Scientific Research Applications

Biomimetic Oxidative Transformations of Valparicine

This compound is a pentacyclic indole alkaloid, identified as the first member of the pericine-type subgroup, derived from a Malayan Kopsia species. Its structure was determined through spectroscopic analysis. A notable advancement in this field was the partial synthesis of this compound and apparicine from pericine via the Potier–Polonovski reaction, which has significant biogenetic implications (Lim, Low, & Kam, 2006).

Nanoparticle Science and Nanomedicine

While not directly related to this compound, the field of nanoparticle science, especially in nanomedicine, is transforming various scientific fields. Nanoparticles are increasingly utilized for the treatment and diagnosis of diseases. This field explores different uptake pathways of nanoparticles and their intracellular trafficking routes, as well as the effects of physicochemical properties like size, shape, charge, and surface chemistry on biological functions (Foroozandeh & Aziz, 2018).

Nanoparticle Formulations in Cancer Treatment

Innovations in nanoparticle formulations are being explored for cancer treatment. For instance, an injectable nanoparticle formulation of valrubicin, a cancer therapeutic agent, was developed using proprietary technology. This formulation aimed at enabling systemic use and overcoming the limitations posed by valrubicin's poor aqueous solubility (De, Miller, Yim, & Trieu, 2018).

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

(1R,11S,12E,17S)-12-ethylidene-10-methylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene

InChI

InChI=1S/C19H20N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h3-7,14,17H,2,8-11H2,1H3/b13-3-/t14-,17+,19-/m1/s1

InChI Key

KFXIUXCXSKTCNK-ZKHUDAJZSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C)C3=NC5=CC=CC=C45

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C)C3=NC5=CC=CC=C45

Synonyms

valparicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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